molecular formula C13H14FN3OS B5887294 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide

2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5887294
M. Wt: 279.34 g/mol
InChI Key: CTRNMJGPTQWDOX-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide, also known as DPTF, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide is not fully understood, but it is believed to act on multiple targets in the body. One proposed mechanism is that 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Another proposed mechanism is that 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects in animal models. For example, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to reduce the levels of certain inflammatory markers in the blood, indicating its potential anti-inflammatory properties. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to reduce the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide in lab experiments is its potential therapeutic properties, which make it an interesting compound to study. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide. One such direction is to further investigate its potential as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent, including its effects on different inflammatory diseases and its potential use in combination with other anti-inflammatory treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide and its potential effects on other targets in the body.

Synthesis Methods

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide involves a series of chemical reactions, starting with the reaction between 4-fluoroaniline and 2,3,5-trimethylpyrazole to form 2-(4-fluorophenyl)-3,5-dimethylpyrazole. This intermediate compound is then reacted with thioacetic acid to form 2-(4-fluorophenyl)-3,5-dimethylthioacetylpyrazole, which is subsequently reacted with acetic anhydride to produce 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer, as 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide has been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-8-13(9(2)17-16-8)19-7-12(18)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRNMJGPTQWDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide

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